3-Chloro-1-benzothiophene

Übersicht

Beschreibung

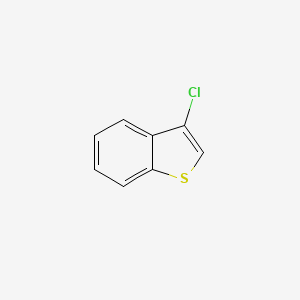

3-Chloro-1-benzothiophene is a heterocyclic compound that contains both sulfur and chlorine atoms within its structure. It is a derivative of benzothiophene, where a chlorine atom is substituted at the third position of the benzene ring. This compound is of significant interest due to its diverse applications in pharmaceuticals, agrochemicals, and materials science.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: 3-Chloro-1-benzothiophene can be synthesized through various methods. One common approach involves the electrophilic cyclization of 2-alkynyl thioanisoles using sodium halides as the source of electrophilic halogens in the presence of copper (II) sulfate. This method is environmentally benign, uses ethanol as the solvent, and results in high yields .

Industrial Production Methods: In industrial settings, 3-chlorobenzothiophene is often produced through the reaction of 2-halobenzonitriles with methyl thioglycolate under microwave irradiation. This method provides rapid access to the compound with yields ranging from 58% to 96% .

Analyse Chemischer Reaktionen

Types of Reactions: 3-Chloro-1-benzothiophene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it to the corresponding thiophene derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions are common, where the chlorine atom can be replaced by other substituents.

Common Reagents and Conditions:

Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid are used.

Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.

Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are used for nucleophilic substitution reactions.

Major Products:

Oxidation: Sulfoxides and sulfones.

Reduction: Thiophene derivatives.

Substitution: Various substituted benzothiophenes depending on the substituent introduced.

Wissenschaftliche Forschungsanwendungen

Building Block for Heterocyclic Compounds

3-Chloro-1-benzothiophene serves as an essential intermediate in the synthesis of various heterocyclic compounds. Its chlorinated benzothiophene core can be modified to create diverse chemical libraries, facilitating drug discovery and development.

Synthesis Overview

The compound can be synthesized through several methods, including:

- Reactions with Cinnamic Acid : Involves thionyl chloride and pyridine to produce derivatives that can be further functionalized.

- Aryne Reactions : A one-step synthesis method using aryne intermediates has been developed, allowing for efficient production of various benzothiophenes .

Table 1: Synthesis Methods of this compound Derivatives

| Method | Key Reactants | Yield (%) | Notes |

|---|---|---|---|

| Thionyl Chloride | Cinnamic Acid | 70-85 | Multi-step synthesis |

| Aryne Reaction | O-silylaryl triflates | Moderate | Quick synthesis with minimal side products |

Antimicrobial Properties

Research indicates that derivatives of this compound exhibit significant antimicrobial activity. The presence of the chloro substituent enhances antibacterial properties against various pathogens.

Case Study: Antimicrobial Activity Evaluation

A study evaluated the antimicrobial efficacy of synthesized derivatives against bacterial strains using the disk diffusion method. Compounds demonstrated varying degrees of inhibition, with some showing potent activity comparable to standard antibiotics .

Table 2: Antimicrobial Activity of Benzothiophene Derivatives

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| 3-Chloro Derivative A | E. coli | 15 |

| 3-Chloro Derivative B | S. aureus | 18 |

| Control (Ampicillin) | E. coli | 20 |

Anticancer Research

The compound has also been investigated for its potential anticancer properties. Studies have shown that certain derivatives exhibit cytotoxic effects against cancer cell lines, including HeLa and A549 cells.

Case Study: Cytotoxicity Against Cancer Cells

In vitro tests revealed that modifications to the benzothiophene structure significantly enhanced cytotoxicity against L1210 murine leukemia cells, suggesting its potential as a lead compound in cancer therapy.

Table 3: Cytotoxicity Data for Benzothiophene Derivatives

| Compound | Cell Line | IC50 (µM) |

|---|---|---|

| 3-Chloro Derivative C | L1210 | TBD |

| Comparison Compound | HeLa | 10.5 |

Therapeutic Agent Development

The unique structure of this compound allows it to interact with biological macromolecules, making it a candidate for developing new therapeutic agents targeting specific diseases.

Specialty Chemicals and Polymers

In material science, this compound is utilized in creating specialized polymers and materials due to its unique chemical properties. These materials are essential in developing advanced coatings and electronic components.

Environmental Applications

Research is ongoing into the use of this compound for environmental remediation processes, particularly its ability to break down pollutants effectively .

Wirkmechanismus

The mechanism of action of 3-chlorobenzothiophene and its derivatives often involves interaction with specific molecular targets. For example, some derivatives act as inhibitors of the Smoothened (Smo) protein, which is involved in the Hedgehog signaling pathway. This interaction can antagonize the action of other molecules, leading to potential therapeutic effects in conditions like cancer .

Vergleich Mit ähnlichen Verbindungen

- 3-Bromobenzothiophene

- 3-Iodobenzothiophene

- 3-Fluorobenzothiophene

Comparison: 3-Chloro-1-benzothiophene is unique due to its specific chlorine substitution, which imparts distinct chemical reactivity and biological activity compared to its bromine, iodine, and fluorine counterparts. For instance, the chlorine atom’s size and electronegativity influence the compound’s reactivity in substitution reactions and its interaction with biological targets .

Biologische Aktivität

3-Chloro-1-benzothiophene (C8H5ClS) is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides an overview of its synthesis, biological evaluations, and potential applications based on recent research findings.

The benzothiophene scaffold, particularly with halogen substitutions, has been recognized for its pharmacological potential. The chlorinated derivatives, such as this compound, often exhibit enhanced biological properties, making them candidates for further development in drug discovery.

2. Synthesis of this compound Derivatives

Various synthetic routes have been employed to produce this compound and its derivatives. For instance, the compound can be synthesized via the reaction of thiophene with chlorinated aromatic compounds under specific conditions, yielding various substituted derivatives that are then evaluated for biological activity.

Table 1: Overview of Synthetic Routes and Yields

| Compound | Synthesis Method | Yield (%) | Melting Point (°C) |

|---|---|---|---|

| This compound | Reaction with chlorinated aromatic compounds | 58.40 | 118-121 |

| Derivative A | Reacted with hydrazine | 65-85 | Varies |

3.1 Antimicrobial Activity

Numerous studies have assessed the antimicrobial properties of this compound and its derivatives against various pathogens:

- Antibacterial Activity: The compound has shown moderate to good activity against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli and Pseudomonas aeruginosa. In one study, certain derivatives exhibited minimum inhibitory concentrations (MIC) ranging from 6.25 µg/ml to over 50 µg/ml, indicating varying levels of potency against different strains .

- Antifungal Activity: The antifungal efficacy was also evaluated against fungi such as Candida albicans and Aspergillus niger. Some derivatives demonstrated significant antifungal activity comparable to standard antifungal agents .

Table 2: Antimicrobial Activity Results

| Compound | MIC (µg/ml) | Zone of Inhibition (mm) |

|---|---|---|

| This compound | >25 (S.aureus) | 22 |

| Derivative A | >6.25 (E.coli) | 17 |

| Derivative B | >12.5 (P.aeruginosa) | 19 |

3.2 Antitubercular Activity

In addition to antimicrobial properties, the antitubercular activity of certain derivatives has been investigated using the Microplate Alamar Blue Assay method against Mycobacterium tuberculosis. Compounds showed significant activity at low concentrations, suggesting potential therapeutic applications in treating tuberculosis .

4. Case Studies

One notable study synthesized a series of quinazolinone derivatives substituted with benzothiophene moieties, including this compound. These compounds were screened for both antibacterial and antitubercular activities, revealing that some exhibited superior efficacy compared to traditional antibiotics .

Furthermore, another investigation focused on the synthesis of Schiff bases derived from benzothiophene compounds, which also highlighted their potential as antimicrobial agents .

5. Conclusion

The biological activity of this compound and its derivatives underscores their potential as therapeutic agents in combating microbial infections and possibly other diseases like tuberculosis. Continued research into their mechanisms of action and further optimization could lead to the development of new pharmaceuticals.

Eigenschaften

IUPAC Name |

3-chloro-1-benzothiophene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClS/c9-7-5-10-8-4-2-1-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VURMGNDSRHGHQN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CS2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40223655 | |

| Record name | Benzo(b)thiophene, 3(?)-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7342-86-1 | |

| Record name | 3-Chlorobenzothiophene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007342861 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chlorobenzothiophene | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=60757 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzo(b)thiophene, 3(?)-chloro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40223655 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-1-benzothiophene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-CHLOROBENZOTHIOPHENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SE587G4DK7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 3-chlorobenzo[b]thiophene?

A1: The molecular formula of 3-chlorobenzo[b]thiophene is C8H5ClS, and its molecular weight is 168.64 g/mol.

Q2: What spectroscopic techniques are commonly used to characterize 3-chlorobenzo[b]thiophene?

A2: Common spectroscopic techniques used for characterizing 3-chlorobenzo[b]thiophene include:

- FT-IR Spectroscopy: Identifies functional groups by their characteristic vibrational frequencies. [, , , , , , , , , , ]

- NMR Spectroscopy (1H and 13C): Provides information about the number and types of hydrogen and carbon atoms and their connectivity within the molecule. [, , , , , , , , , , ]

- Mass Spectrometry: Determines the molecular weight and fragmentation pattern of the compound, aiding in structural elucidation. [, , , , , , , , , ]

Q3: Does the crystal structure of 3-chlorobenzo[b]thiophene-2-carbonyl chloride reveal any significant intermolecular interactions?

A3: X-ray diffraction studies of 3-chlorobenzo[b]thiophene-2-carbonyl chloride crystals revealed weak CH…π interactions (3.626, 3.628 Å) connecting symmetry-related molecules along the b-axis. [] These interactions form two infinite chains, with Van der Waals forces dominating the overall packing structure. Interestingly, no significant π–π interactions were observed. []

Q4: How is 3-chlorobenzo[b]thiophene-2-carbonyl chloride typically synthesized?

A4: 3-Chlorobenzo[b]thiophene-2-carbonyl chloride is commonly synthesized by reacting cinnamic acid with thionyl chloride. [, , , , , , , ]

Q5: What are some key reactions involving 3-chlorobenzo[b]thiophene derivatives?

A5: 3-Chlorobenzo[b]thiophene derivatives are versatile building blocks for various heterocyclic compounds, participating in reactions such as:

- Nucleophilic Substitution: The chlorine atom at the 3-position can be readily substituted by various nucleophiles, including amines, thiols, and hydrazines. [, , , , , , , , , , ]

- Palladium-Catalyzed Coupling Reactions: The carbon-chlorine bond can undergo Suzuki–Miyaura or Buchwald–Hartwig cross-couplings, enabling the introduction of aryl, heteroaryl, or amino groups at the 3-position. [, ]

- Photocyclization: N-phenyl-3-chlorobenzo[b]thiophene-2-carboxamides can undergo photocyclization to form dimethoxy[1]benzothieno[2,3-c]quinolines. [, ]

- Electrophilic Addition-Cyclization: Diarylalkynes can be transformed into 3-chlorobenzo[b]thiophenes via a two-step electrophilic addition-cyclization procedure, which proceeds efficiently in solution or on a solid support. []

Q6: What are the potential applications of 3-chlorobenzo[b]thiophene derivatives?

A6: 3-Chlorobenzo[b]thiophene derivatives have shown promise in various fields, including:

- Antimicrobial Agents: Many synthesized derivatives have been screened for antibacterial and antifungal activities, revealing promising candidates with good to moderate efficacy. [, , , , , , ]

- Corrosion Inhibitors: 3-Chloro-1-benzothiophene-2-carbohydrazide (CBTC) has demonstrated corrosion inhibition properties for 6061 Al alloy/SiCp composite in hydrochloric acid. [] CBTC acts predominantly as a cathodic inhibitor, with its efficiency influenced by concentration and temperature. []

- Dielectric Materials: Metallophthalocyanines incorporating 3-chlorobenzothiophene-1,3,4-oxadiazole units have been investigated for dielectric properties. [] These complexes exhibit non-Debye type relaxation behavior, suggesting potential applications in electronic devices. []

- Anti-Breast Cancer Agents: Computational studies using molecular docking and ADMET profiling have suggested the potential of certain 3-chlorobenzo[b]thiophene-2-carbonyl chloride derivatives as anti-breast cancer agents. [] These derivatives exhibited promising interactions with the Estrogen Receptor alpha (ERα), a crucial target in breast cancer therapy. []

Q7: Are there specific structural features within 3-chlorobenzo[b]thiophene derivatives that correlate with enhanced antimicrobial activity?

A7: While specific structure-activity relationships require further investigation, preliminary studies suggest that incorporating various pharmacophores onto the benzo[b]thiophene core influences antimicrobial activity. For instance, introducing substituted phenyl rings, pyrazole moieties, or thiazolidinone rings enhances the activity against specific bacterial or fungal strains. [, , ]

Q8: How is computational chemistry used in research related to 3-chlorobenzo[b]thiophene?

A8: Computational chemistry plays a significant role in:

- Understanding Reaction Mechanisms: Theoretical analysis can elucidate the mechanism of palladium-catalyzed decarboxylative Heck-type coupling reactions involving 3-chlorobenzo[b]thiophene-2-carboxylic acids. [] For instance, studies reveal that silver chloride, formed during the reaction, facilitates CO2 dissociation by coordinating with the carboxyl group, highlighting the influence of reaction conditions on the reaction pathway. []

- Predicting Biological Activity: Molecular docking studies are employed to predict the binding affinity and interactions of 3-chlorobenzo[b]thiophene derivatives with biological targets like ERα. []

- Assessing ADMET Properties: In silico tools help predict the absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of potential drug candidates. []

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.